4-(Decylthio)benzoic acid
Description
4-(Decylthio)benzoic acid is a benzoic acid derivative featuring a decylthio (-S-C₁₀H₂₁) substituent at the para position of the aromatic ring. This structural motif combines the carboxylic acid group’s reactivity with the lipophilic decylthio chain, which may enhance membrane permeability and influence biological activity.
Properties
Molecular Formula |
C17H26O2S |
|---|---|
Molecular Weight |
294.5 g/mol |
IUPAC Name |
4-decylsulfanylbenzoic acid |
InChI |
InChI=1S/C17H26O2S/c1-2-3-4-5-6-7-8-9-14-20-16-12-10-15(11-13-16)17(18)19/h10-13H,2-9,14H2,1H3,(H,18,19) |
InChI Key |
ALNGFXNHCQVYOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Lipophilicity : The decylthio group in this compound likely confers higher lipophilicity than 4-(Decyloxy)benzoic acid due to sulfur’s lower electronegativity compared to oxygen.
- Hydrogen Bonding : Unlike 4-Hydroxybenzoic acid, which forms strong O–H···O hydrogen bonds, this compound may rely on weaker S–H or C–H interactions, affecting crystal packing.
- Electronic Effects: Electron-withdrawing groups (e.g., -Cl in 4-(3-Chloroanilino)benzoic acid) alter acidity and reactivity compared to electron-donating thioether groups.
Comparison :
- The Buchwald-Hartwig method (used for 4-(3-Chloroanilino)benzoic acid) is versatile for C–N bond formation, whereas thioether-linked compounds like this compound may require milder conditions to avoid sulfur oxidation.
- Ether derivatives (e.g., 4-(Decyloxy)benzoic acid) are typically synthesized via SN2 reactions, which are less applicable to thioethers due to sulfur’s larger atomic size.
Key Insights :
- The decylthio group’s lipophilicity may enhance membrane penetration, analogous to the antifungal activity observed in 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine.
- 4-(3-Chloroanilino)benzoic acid’s enzyme inhibition highlights the importance of electronic effects (Cl, NH) in drug design, a contrast to thioethers’ non-polar interactions.
Crystallographic and Stability Data
Comparison :
- Acid dimer formation is common in benzoic acids (e.g., 4-(3-Chloroanilino)benzoic acid), but steric hindrance from the decylthio group in this compound may disrupt such packing.
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